1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
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Overview
Description
1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine is a complex organic compound featuring a piperidine ring substituted with a naphthalen-1-ylmethyl group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine typically involves multiple steps:
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Formation of Naphthalen-1-ylmethylpiperidine
Starting Materials: Naphthalene, piperidine.
Reaction: Naphthalene is first brominated to form 1-bromonaphthalene, which is then reacted with piperidine in the presence of a base (e.g., sodium hydride) to yield 1-(naphthalen-1-ylmethyl)piperidine.
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Formation of 4-Phenylpiperazine
Starting Materials: Phenylhydrazine, ethylene glycol.
Reaction: Phenylhydrazine is reacted with ethylene glycol under acidic conditions to form 4-phenylpiperazine.
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Coupling Reaction
Starting Materials: 1-(Naphthalen-1-ylmethyl)piperidine, 4-phenylpiperazine.
Reaction: The two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways. This can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)piperidine: Lacks the phenylpiperazine moiety.
4-Phenylpiperazine: Lacks the naphthalen-1-ylmethyl group.
1-(Naphthalen-1-ylmethyl)-4-phenylpiperidine: Similar structure but different substitution pattern.
Uniqueness
1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine is unique due to the combination of the naphthalen-1-ylmethyl group and the phenylpiperazine moiety. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H31N3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C26H31N3/c1-2-10-24(11-3-1)28-17-19-29(20-18-28)25-13-15-27(16-14-25)21-23-9-6-8-22-7-4-5-12-26(22)23/h1-12,25H,13-21H2 |
InChI Key |
LRLAZFFWUMMACV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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